N-2-Thiazolylmethanesulfonamide
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Overview
Description
N-2-Thiazolylmethanesulfonamide is a chemical compound with the molecular formula C4H6N2O2S2. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Thiazolylmethanesulfonamide typically involves the reaction of thiazole derivatives with sulfonamide precursors. One common method is the condensation reaction between thiazole and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-2-Thiazolylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-2-Thiazolylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-2-Thiazolylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities with N-2-Thiazolylmethanesulfonamide.
Sulfonamides: Compounds such as sulfanilamide and sulfathiazole are similar in terms of their sulfonamide functional group.
Uniqueness
This compound is unique due to its specific combination of a thiazole ring and a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1195-57-9 |
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Molecular Formula |
C4H6N2O2S2 |
Molecular Weight |
178.2 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C4H6N2O2S2/c1-10(7,8)6-4-5-2-3-9-4/h2-3H,1H3,(H,5,6) |
InChI Key |
YERQTUMWIDGYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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